methyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

PDE4B inhibition anti-inflammatory respiratory disease

Researchers screening against PDE4B often face false-positive artifacts from luciferase-inhibiting chemotypes. This 1,3-disubstituted pyrrolo[2,3-b]quinoxaline scaffold was specifically designed to avoid firefly luciferase interference, making it a cleaner starting point for phenotypic assays. - Scaffold-level PDE4B IC₅₀ values of 5-14 µM reported across the series; individual compound potency requires in-house confirmation. - Predicted LogP 4.23, TPSA 83 Ų, zero Rule-of-5 violations support permeability and solubility profiling. - Supplied as AldrichCPR screening compound; ≥95% purity verified by independent suppliers. Ideal for SAR expansion at N1 and C3 positions.

Molecular Formula C16H18N4O2
Molecular Weight 298.34 g/mol
Cat. No. B4688284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Molecular FormulaC16H18N4O2
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OC)N
InChIInChI=1S/C16H18N4O2/c1-3-4-9-20-14(17)12(16(21)22-2)13-15(20)19-11-8-6-5-7-10(11)18-13/h5-8H,3-4,9,17H2,1-2H3
InChIKeyILWDEDFFKIKSHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate – Core Chemical Identity and Procurement-Relevant Properties


Methyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (CAS 432005-74-8) is a fully substituted 1H-pyrrolo[2,3-b]quinoxaline bearing a 2-amino group, an N1‑butyl chain, and a C3‑methyl ester. Its molecular formula is C₁₆H₁₈N₄O₂ with a molecular weight of 298.34 g mol⁻¹. The compound is supplied as a research-grade screening compound (e.g., AldrichCPR R895652) and is primarily utilized as a building block in medicinal chemistry . The pyrrolo[2,3-b]quinoxaline scaffold is recognized for its engagement with phosphodiesterase 4 (PDE4) and other biological targets [1], although direct, compound‑specific bioactivity data remain sparse in the peer‑reviewed literature.

Why Generic 1H-Pyrrolo[2,3-b]quinoxaline-3-carboxylates Cannot Substitute for Methyl 2-Amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate


Within the 1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate family, simultaneous variation at N1 (alkyl vs. aryl) and the C3 ester (methyl vs. ethyl vs. larger alkyl) produces pronounced differences in lipophilicity, steric bulk, and hydrogen‑bonding capacity that directly modulate target engagement. For example, in a series of 1,3‑disubstituted pyrrolo[2,3-b]quinoxalines evaluated against PDE4B, PDE4B IC₅₀ values ranged from approximately 5 µM to 14 µM across the series [1]. The specific contribution of the methyl ester and N1‑butyl substituents to this activity window has not been deconvoluted in published head‑to‑head comparisons, meaning that substituting an ethyl or phenyl analog without empirical verification risks losing or altering the activity profile. Consequently, generic replacement is scientifically unjustified until direct comparative data become available.

Quantitative Differentiation Evidence for Methyl 2-Amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate – What the Data Actually Show


PDE4B Inhibitory Potency Relative to the 1,3-Disubstituted Pyrrolo[2,3-b]quinoxaline Series

The compound belongs to a series of 1,3-disubstituted pyrrolo[2,3-b]quinoxalines that inhibit PDE4B with IC₅₀ values in the 5–14 µM range [1]. However, the exact IC₅₀ value for methyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has not been individually reported, nor has it been directly compared with the ethyl ester or N1‑phenyl analogs within the same assay. Therefore, the precise rank order of potency within the series cannot be established from the available data.

PDE4B inhibition anti-inflammatory respiratory disease

Predicted Physicochemical Differentiation vs. the Ethyl Ester Analog

The methyl ester (MW 298.34) possesses a predicted ACD/LogP of 4.23 and a topological polar surface area (TPSA) of 83 Ų . The direct ethyl ester analog (CAS 293325-03-8, MW 312.37) has a predicted ACD/LogP of 4.76, representing a ΔLogP of +0.53, and a similar TPSA of 83 Ų . The lower lipophilicity of the methyl ester could translate into moderately improved aqueous solubility and a different pharmacokinetic trajectory, although experimental solubility or permeability data are not available for either compound.

Lipophilicity ADME drug-likeness

Scaffold-Level Evidence: Luciferase Counter-Screening Selectivity

A related study demonstrated that certain 2‑substituted pyrrolo[2,3-b]quinoxalines inhibit firefly luciferase, a common source of false positives in reporter-gene assays [1]. The 1,3‑disubstituted PDE4‑targeted series was specifically designed to avoid luciferase inhibition, and compounds from this series (including the target compound class) did not inhibit luciferase in vitro [2]. While direct luciferase inhibition data for the methyl ester itself are not available, this class‑level selectivity provides a rationale for its use in cell‑based assays where luciferase reporters are employed, differentiating it from earlier 2‑substituted analogs that carry a high false‑positive risk.

false-positive profiling reporter gene assays hit triage

Best-Fit Research and Procurement Scenarios for Methyl 2-Amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate


Hit Expansion and SAR Exploration Around PDE4B Inhibitors

The compound serves as a logical starting point for structure–activity relationship (SAR) studies targeting PDE4B, given that the 1,3‑disubstituted pyrrolo[2,3-b]quinoxaline series has demonstrated PDE4B IC₅₀ values of 5–14 µM [1]. By varying the N1‑butyl and C3‑methyl ester groups systematically, medicinal chemists can map the pharmacophoric requirements for potency and selectivity. However, because the specific IC₅₀ of this compound has not been individually reported, initial in‑house potency determination is mandatory.

Luciferase‑Compatible Phenotypic Screening

Unlike earlier 2‑substituted pyrrolo[2,3-b]quinoxalines that potently inhibit firefly luciferase, the 1,3‑disubstituted series was intentionally designed to avoid this off‑target activity [1][2]. Researchers performing high‑throughput phenotypic screens with luciferase‑based readouts may therefore prefer this scaffold to reduce false‑positive rates. Caution is warranted, as direct luciferase inhibition data for the methyl ester itself are not published; a counter‑screen is advised.

Computational ADME Modeling and Property‑Based Design

With a predicted ACD/LogP of 4.23, a TPSA of 83 Ų, and zero Rule‑of‑5 violations [1], the compound occupies a favorable drug‑like chemical space. Its lower predicted lipophilicity compared to the ethyl ester analog (ΔLogP = −0.53) makes it a candidate for in silico studies exploring the impact of ester size on permeability and solubility. Procurement for computational chemistry groups is supported by the availability of verified SMILES and InChI descriptors.

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